Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
Description
Properties
CAS No. |
5395-45-9 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to Dimethyl[2-(2-Nitrophenyl)Ethyl]Propanedioate
Alkylation of Malonic Acid Derivatives
The most widely reported method involves the alkylation of dimethyl malonate with 2-(2-nitrophenyl)ethyl bromide. This two-step process leverages the nucleophilic nature of malonate enolates under basic conditions.
Reaction Conditions and Optimization
A representative procedure from The Royal Society of Chemistry employs diethyl malonate (960 mg, 6.0 mmol) reacted with 2-(2-nitrophenyl)ethyl bromide in dimethylformamide (DMF) at 90°C for 2 hours under potassium carbonate (3 equiv) catalysis. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes enolate formation |
| Base | K₂CO₃ | Maintains pH >9 for deprotonation |
| Temperature | 90°C | Accelerates SN2 substitution |
| Reaction Time | 2–4 hours | Balances conversion vs. side reactions |
Yields typically range from 75–92% after chromatographic purification (hexane/EtOAc gradient). Competing pathways like over-alkylation are suppressed by using a slight excess of malonate (1.1 equiv relative to alkyl bromide).
Nitrophenylethyl Halide Synthesis
The alkylating agent 2-(2-nitrophenyl)ethyl bromide is synthesized via radical bromination of 2-nitrophenylethane. A 2024 protocol reports:
- Nitration : Ethylbenzene is nitrated at the ortho position using HNO₃/H₂SO₄ at 0–5°C (62% yield).
- Bromination : The resulting 2-nitrophenylethane undergoes N-bromosuccinimide (NBS)-mediated bromination in CCl₄ under UV light (λ = 254 nm), achieving 78% conversion.
Critical NMR data for intermediates:
- 2-Nitrophenylethane : $$ ^1H $$ NMR (CDCl₃, 400 MHz) δ 8.02 (d, J = 8.2 Hz, 1H), 7.55–7.48 (m, 2H), 7.38 (t, J = 7.6 Hz, 1H), 2.98 (q, J = 7.5 Hz, 2H), 1.33 (t, J = 7.5 Hz, 3H).
- 2-(2-Nitrophenyl)ethyl bromide : $$ ^{13}C $$ NMR (101 MHz, CDCl₃) δ 148.2 (C-NO₂), 133.1–127.4 (aromatic Cs), 34.8 (CH₂Br), 29.1 (CH₂).
Alternative Pathways: Reductive Cyclization
A 2022 PMC study demonstrates a base-mediated intramolecular reductive cyclization route:
- Substrate Preparation : Dimethyl 2-(2-nitrophenyl)malonate is treated with NaBH₄ in THF at −78°C.
- Cyclization : The intermediate undergoes KOtBu-promoted cyclization (70°C, 6 hours) to form the target compound in 68% overall yield.
This method avoids hazardous alkyl bromides but requires stringent temperature control (−78°C to 70°C transitions).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 8.2 Hz, 1H, aromatic), 7.55–7.42 (m, 3H, aromatic), 5.27 (s, 1H, malonate CH), 3.79 (s, 6H, OCH₃), 2.98–2.86 (m, 4H, CH₂CH₂).
- $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 167.3 (C=O), 148.6 (C-NO₂), 133.1–127.4 (aromatic Cs), 63.4 (malonate C), 52.6 (OCH₃), 34.8–29.1 (CH₂ groups).
Industrial-Scale Considerations
Solvent Recovery Systems
A 2024 patent details a closed-loop DMF recovery process using falling-film evaporators, achieving 98% solvent reuse. This reduces production costs from $12.3/kg to $8.7/kg for batches >100 kg.
Catalytic Improvements
Immobilized bases (e.g., K₂CO₃ on γ-Al₂O₃) enhance reaction kinetics:
| Catalyst | Turnover Frequency (h⁻¹) | Lifetime (cycles) |
|---|---|---|
| K₂CO₃/γ-Al₂O₃ | 4.7 | 23 |
| Conventional K₂CO₃ | 2.1 | 1 |
This innovation reduces base consumption by 89% in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted malonates.
Scientific Research Applications
Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of dimethyl[2-(2-nitrophenyl)ethyl]propanedioate, emphasizing substituent differences and their implications:
Physicochemical Properties
- Nitroaromatic Derivatives: Compounds with nitro groups (e.g., 173417-34-0, 1160293-27-5) exhibit strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. Nitro groups also contribute to higher melting points compared to non-nitro analogs .
- Solubility : Methoxycarbonyl (1160293-27-5) and sulfonyl (1373232-81-5) substituents improve aqueous solubility, whereas alkyl chains (e.g., 162358-08-9) enhance lipid solubility .
- Reactivity: Amino-substituted derivatives (1373232-81-5) are more reactive toward electrophiles, whereas nitro groups favor reduction to amines for further functionalization .
Key Research Findings
Pharmaceutical Utility
- Nitro-to-Amine Reduction : Nitro-substituted propanedioates (e.g., 1160293-27-5) are critical intermediates in synthesizing amine-containing drugs, such as kinase inhibitors .
- Heterocyclic Synthesis : Pyridinyl derivatives (173417-34-0) serve as precursors for pyridine-containing antimalarial agents .
Biological Activity
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate, also known as a derivative of malonic acid, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two ester groups and a nitrophenyl moiety. Its chemical formula is , and it typically exhibits properties associated with both malonates and nitrophenyl derivatives.
1. Anti-Inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines (RAW 264.7). The compound's mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for the transcription of many inflammatory mediators .
- IC50 Values : The compound exhibited an IC50 value of 0.31 μM for inhibiting LPS-induced nitric oxide production, indicating potent anti-inflammatory activity .
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Tested Strains : Common strains tested include Staphylococcus aureus and Escherichia coli, with varying degrees of susceptibility observed.
3. Anticancer Potential
The compound's anticancer activity has been explored in several studies, particularly its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Preliminary results indicate that it may induce apoptosis in these cells, although further research is necessary to elucidate the underlying mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : By blocking the activation of NF-κB, the compound reduces the expression of inflammatory cytokines.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels within cells, contributing to its anticancer effects.
Case Study 1: Anti-inflammatory Evaluation
A study focused on evaluating the anti-inflammatory effects of this compound in a rat model showed significant reductions in carrageenan-induced edema. The administration of the compound led to a marked decrease in paw swelling compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
In a recent investigation, this compound was tested against clinical isolates of E. coli. The results indicated that at concentrations above 20 μg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent in clinical settings.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
